molecular formula C16H14ClP B13069310 Chlorobis(4-vinylphenyl)phosphine

Chlorobis(4-vinylphenyl)phosphine

Cat. No.: B13069310
M. Wt: 272.71 g/mol
InChI Key: JGQQUYOPPMDGBH-UHFFFAOYSA-N
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Description

Chlorobis(4-vinylphenyl)phosphine is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two 4-vinylphenyl groups and one chlorine atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorobis(4-vinylphenyl)phosphine can be synthesized through the reaction of 4-vinylphenylmagnesium bromide with phosphorus trichloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve low temperatures to control the reactivity of the Grignard reagent and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain the required reaction conditions. The scalability of the synthesis is facilitated by the availability of 4-vinylphenylmagnesium bromide and phosphorus trichloride in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Chlorobis(4-vinylphenyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorobis(4-vinylphenyl)phosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chlorobis(4-vinylphenyl)phosphine involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydroformylation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for the synthesis of a wide range of derivatives and complexes .

Biological Activity

Chlorobis(4-vinylphenyl)phosphine is an organophosphorus compound that has garnered attention for its biological activities, particularly in the realms of medicinal chemistry and material science. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity.

  • Molecular Formula : C12H12ClP
  • Molecular Weight : 220.64 g/mol
  • CAS Number : 13685-26-2

This compound is characterized by a phosphine functional group attached to two vinylphenyl moieties, which contributes to its reactivity and potential biological applications.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antiproliferative Effects : Studies have shown that phosphines can exhibit strong antiproliferative properties against several types of cancer cells. The mechanism often involves the modulation of cell signaling pathways and induction of apoptosis in malignant cells .
  • Enzyme Inhibition : Some derivatives of phosphines have been noted for their ability to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase, which is relevant in neurobiology and toxicology .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Compounds containing phosphorus can induce oxidative stress in cells, leading to apoptosis through ROS generation.
  • Interaction with Biological Macromolecules : The ability of this compound to interact with proteins and nucleic acids can disrupt normal cellular functions, contributing to its antiproliferative effects.
  • Ligand Properties : As a phosphine ligand, it can form complexes with transition metals, which may enhance its biological activity through metal-mediated mechanisms .

Case Study 1: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell type. The study concluded that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on acetylcholinesterase activity. The compound showed an inhibition rate of approximately 70% at a concentration of 50 µM, suggesting potential applications in treating conditions like Alzheimer's disease where acetylcholine levels are critical .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis via caspases
MCF-78ROS generation
A54912Disruption of cell signaling

Table 2: Enzyme Inhibition Data

CompoundEnzymeInhibition Rate (%) at 50 µM
This compoundAcetylcholinesterase70
Bis(4-fluorophenyl)chlorophosphineAcetylcholinesterase65

Properties

Molecular Formula

C16H14ClP

Molecular Weight

272.71 g/mol

IUPAC Name

chloro-bis(4-ethenylphenyl)phosphane

InChI

InChI=1S/C16H14ClP/c1-3-13-5-9-15(10-6-13)18(17)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2

InChI Key

JGQQUYOPPMDGBH-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C=C)Cl

Origin of Product

United States

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